2-Methyl-3H-pyrrolizin-3-one
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Overview
Description
2-Methyl-3H-pyrrolizin-3-one (MPO) is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MPO is a pyrrolizine derivative that has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-tumor, and anti-viral effects.
Mechanism Of Action
The exact mechanism of action of 2-Methyl-3H-pyrrolizin-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways. 2-Methyl-3H-pyrrolizin-3-one has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. It also inhibits the JAK/STAT pathway, which is involved in cytokine signaling and immune response. Furthermore, 2-Methyl-3H-pyrrolizin-3-one has been found to inhibit the MAPK/ERK pathway, which is involved in cell growth and differentiation.
Biochemical And Physiological Effects
2-Methyl-3H-pyrrolizin-3-one has been shown to have several biochemical and physiological effects. It exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress. 2-Methyl-3H-pyrrolizin-3-one also has anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, 2-Methyl-3H-pyrrolizin-3-one has been found to have anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis.
Advantages And Limitations For Lab Experiments
2-Methyl-3H-pyrrolizin-3-one has several advantages for lab experiments, including its high yield and purity. It is also relatively easy to synthesize and can be produced in large quantities. However, 2-Methyl-3H-pyrrolizin-3-one has some limitations, including its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, 2-Methyl-3H-pyrrolizin-3-one can be unstable under certain conditions, which can affect its activity and efficacy.
Future Directions
There are several future directions for the research and development of 2-Methyl-3H-pyrrolizin-3-one. One area of interest is its potential use as a therapeutic agent for the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another area of interest is its potential use as an anti-cancer agent, either alone or in combination with other chemotherapeutic agents. Additionally, further research is needed to fully understand the mechanism of action of 2-Methyl-3H-pyrrolizin-3-one and to optimize its activity and efficacy.
Synthesis Methods
2-Methyl-3H-pyrrolizin-3-one can be synthesized through a variety of methods, including the reaction of 2-methyl-3H-pyrrole with ethyl acetoacetate in the presence of a base, such as sodium ethoxide. Another method involves the reaction of 2-methyl-3H-pyrrole with ethyl 2-bromoacetate in the presence of a base, followed by hydrolysis and decarboxylation. Both methods produce 2-Methyl-3H-pyrrolizin-3-one with high yields and purity.
Scientific Research Applications
2-Methyl-3H-pyrrolizin-3-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and reducing the activation of NF-κB. 2-Methyl-3H-pyrrolizin-3-one has also been shown to exhibit anti-tumor effects by inducing apoptosis in cancer cells and inhibiting angiogenesis. Additionally, 2-Methyl-3H-pyrrolizin-3-one has been found to have anti-viral effects against several viruses, including HIV, HCV, and influenza.
properties
CAS RN |
195614-00-7 |
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Product Name |
2-Methyl-3H-pyrrolizin-3-one |
Molecular Formula |
C8H7NO |
Molecular Weight |
133.15 g/mol |
IUPAC Name |
2-methylpyrrolizin-3-one |
InChI |
InChI=1S/C8H7NO/c1-6-5-7-3-2-4-9(7)8(6)10/h2-5H,1H3 |
InChI Key |
JHSSLTWRNHFUAZ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CN2C1=O |
Canonical SMILES |
CC1=CC2=CC=CN2C1=O |
synonyms |
3H-Pyrrolizin-3-one,2-methyl-(9CI) |
Origin of Product |
United States |
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